![molecular formula C26H12O8 B14275711 5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) CAS No. 161204-33-7](/img/structure/B14275711.png)
5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to benzofuran dione units through ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) typically involves the reaction of naphthalene-2,3-diol with suitable benzofuran dione derivatives. One common method includes the use of potassium carbonate (K₂CO₃) as a base and acetonitrile as a solvent. The reaction mixture is refluxed for an extended period, usually around 24 hours, to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
化学反応の分析
Types of Reactions
5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Solvents like dichloromethane (DCM) and acetonitrile are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
科学的研究の応用
5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
作用機序
The mechanism of action of 5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or induction of oxidative stress .
類似化合物との比較
Similar Compounds
5,5’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bis(1,3-isobenzofurandione): Similar structure but with a biphenyl core instead of naphthalene.
5,5’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(2-methylisoindoline-1,3-dione): Contains a propane-diylbis core with phenylene linkages.
Uniqueness
The uniqueness of 5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) lies in its naphthalene core, which imparts distinct electronic properties and reactivity compared to similar compounds with different core structures. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photonics .
特性
CAS番号 |
161204-33-7 |
|---|---|
分子式 |
C26H12O8 |
分子量 |
452.4 g/mol |
IUPAC名 |
5-[3-[(1,3-dioxo-2-benzofuran-5-yl)oxy]naphthalen-2-yl]oxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C26H12O8/c27-23-17-7-5-15(11-19(17)25(29)33-23)31-21-9-13-3-1-2-4-14(13)10-22(21)32-16-6-8-18-20(12-16)26(30)34-24(18)28/h1-12H |
InChIキー |
QTOPWYYZCLYCAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)OC3=CC4=C(C=C3)C(=O)OC4=O)OC5=CC6=C(C=C5)C(=O)OC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


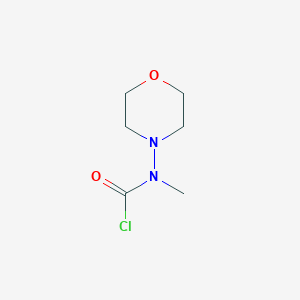
![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
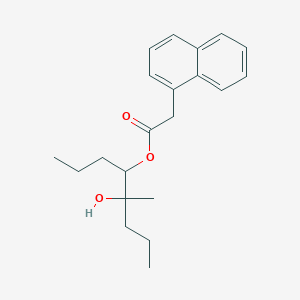
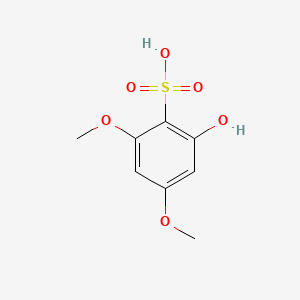
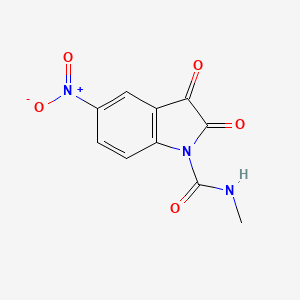
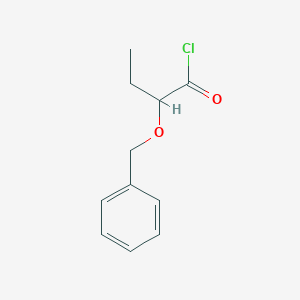
![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
